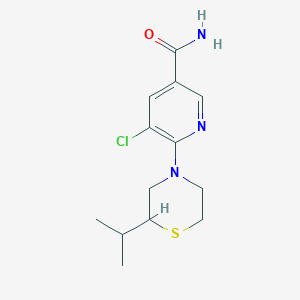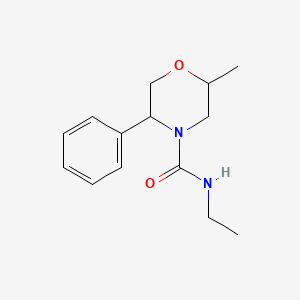![molecular formula C9H14ClN3O B7591688 4-[(6-Chloropyrazin-2-yl)-methylamino]butan-2-ol](/img/structure/B7591688.png)
4-[(6-Chloropyrazin-2-yl)-methylamino]butan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(6-Chloropyrazin-2-yl)-methylamino]butan-2-ol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as GSK962040 and belongs to the class of beta-3 adrenergic receptor agonists.
作用機序
The mechanism of action of 4-[(6-Chloropyrazin-2-yl)-methylamino]butan-2-ol involves its binding to the beta-3 adrenergic receptor, which is primarily expressed in adipose tissue and the urinary bladder. Activation of this receptor leads to the activation of adenylate cyclase, which in turn increases the production of cyclic adenosine monophosphate (cAMP). Increased levels of cAMP activate protein kinase A (PKA), which leads to the phosphorylation of various proteins involved in energy metabolism and thermogenesis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-[(6-Chloropyrazin-2-yl)-methylamino]butan-2-ol have been extensively studied in vitro and in vivo. This compound has been shown to increase energy expenditure and promote weight loss in animal models of obesity. Additionally, 4-[(6-Chloropyrazin-2-yl)-methylamino]butan-2-ol has been shown to improve glucose tolerance and insulin sensitivity in animal models of type 2 diabetes. In terms of its bronchodilatory effects, this compound has been shown to relax airway smooth muscle and improve lung function in animal models of asthma and COPD.
実験室実験の利点と制限
One of the primary advantages of using 4-[(6-Chloropyrazin-2-yl)-methylamino]butan-2-ol in lab experiments is its high specificity for the beta-3 adrenergic receptor. This allows researchers to study the effects of beta-3 receptor activation in a more targeted manner. Additionally, this compound has been shown to be stable under various experimental conditions, making it a reliable tool for studying energy metabolism and thermogenesis. However, one of the limitations of using this compound is its relatively low solubility in aqueous solutions, which can make it challenging to administer in certain experimental settings.
将来の方向性
There are several future directions for research on 4-[(6-Chloropyrazin-2-yl)-methylamino]butan-2-ol. One of the primary areas of focus is the development of more potent and selective beta-3 adrenergic receptor agonists for the treatment of obesity and type 2 diabetes. Additionally, there is ongoing research on the role of beta-3 receptor activation in other physiological processes, such as cardiovascular function and inflammation. Finally, there is a need for further investigation into the potential use of 4-[(6-Chloropyrazin-2-yl)-methylamino]butan-2-ol in the treatment of asthma and COPD, as well as other respiratory disorders.
合成法
The synthesis method of 4-[(6-Chloropyrazin-2-yl)-methylamino]butan-2-ol involves the reaction of 6-chloropyrazine-2-carbaldehyde with (R)-2-amino-1-butanol in the presence of a catalyst. The resulting product is then purified through column chromatography to obtain the pure compound. This synthesis method has been reported in various research articles and has been optimized for high yield and purity.
科学的研究の応用
4-[(6-Chloropyrazin-2-yl)-methylamino]butan-2-ol has been extensively studied for its potential applications in various fields of research. One of the primary applications of this compound is in the field of drug discovery, specifically for the treatment of metabolic disorders such as obesity and type 2 diabetes. This compound has been shown to activate the beta-3 adrenergic receptor, which plays a crucial role in regulating energy metabolism and thermogenesis. Additionally, 4-[(6-Chloropyrazin-2-yl)-methylamino]butan-2-ol has been investigated for its potential use in the treatment of asthma and chronic obstructive pulmonary disease (COPD) due to its bronchodilatory effects.
特性
IUPAC Name |
4-[(6-chloropyrazin-2-yl)-methylamino]butan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14ClN3O/c1-7(14)3-4-13(2)9-6-11-5-8(10)12-9/h5-7,14H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDADMTKAROTBRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCN(C)C1=CN=CC(=N1)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(6-Chloropyrazin-2-yl)-methylamino]butan-2-ol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(4-phenyl-1,3-thiazol-2-yl)-3,5,6,7,8,8a-hexahydro-2H-imidazo[1,5-a]pyridin-1-one](/img/structure/B7591606.png)
![3-(5-fluoro-1-benzofuran-2-yl)-3,5,6,7,8,8a-hexahydro-2H-imidazo[1,5-a]pyridin-1-one](/img/structure/B7591611.png)




![1-[Cyclopropyl-(2,5-difluorophenyl)methyl]-3-(2-methoxyethyl)urea](/img/structure/B7591655.png)
![N-[1-(3-methoxypropyl)pyrazol-3-yl]-1,3-benzoxazol-2-amine](/img/structure/B7591661.png)


![5-methyl-N-[1-phenyl-2-(1,2,4-triazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B7591676.png)

![3-Chloro-2-[4-(1-hydroxyethyl)piperidin-1-yl]benzonitrile](/img/structure/B7591695.png)
![3-Chloro-2-[3-(2-hydroxyethyl)piperidin-1-yl]benzonitrile](/img/structure/B7591707.png)